molecular formula C15H12N2O3 B12913385 8-Ethoxyphenazine-1-carboxylic acid CAS No. 62256-26-2

8-Ethoxyphenazine-1-carboxylic acid

Cat. No.: B12913385
CAS No.: 62256-26-2
M. Wt: 268.27 g/mol
InChI Key: VLVROHYSTCNMTP-UHFFFAOYSA-N
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Description

8-Ethoxyphenazine-1-carboxylic acid is a derivative of phenazine, a nitrogen-containing heterocyclic compound. Phenazine derivatives are known for their diverse biological activities, including antimicrobial, antitumor, and antioxidant properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of phenazine derivatives, including 8-ethoxyphenazine-1-carboxylic acid, typically involves the condensation of 1,2-diaminobenzenes with carboxylic acids or their derivatives. One common method is the oxidative cyclization of 1,2-diaminobenzene with appropriate carboxylic acid precursors

Industrial Production Methods: Industrial production of phenazine derivatives often employs catalytic processes to enhance yield and selectivity. The use of metal catalysts, such as palladium or copper, in combination with suitable ligands, can facilitate the formation of the phenazine core under milder conditions . Additionally, continuous flow reactors are increasingly being used to optimize reaction conditions and scale up production.

Chemical Reactions Analysis

Types of Reactions: 8-Ethoxyphenazine-1-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield phenazine-1,4-diones, while reduction can produce dihydrophenazine derivatives .

Mechanism of Action

The mechanism of action of 8-ethoxyphenazine-1-carboxylic acid involves its interaction with cellular components, leading to the generation of reactive oxygen species (ROS). These ROS can cause oxidative damage to cellular structures, including DNA, proteins, and lipids, ultimately leading to cell death . The compound’s antimicrobial and antitumor activities are attributed to this oxidative stress mechanism .

Comparison with Similar Compounds

Uniqueness: 8-Ethoxyphenazine-1-carboxylic acid is unique due to the presence of the ethoxy group, which can influence its solubility, reactivity, and biological activity.

Properties

CAS No.

62256-26-2

Molecular Formula

C15H12N2O3

Molecular Weight

268.27 g/mol

IUPAC Name

8-ethoxyphenazine-1-carboxylic acid

InChI

InChI=1S/C15H12N2O3/c1-2-20-9-6-7-11-13(8-9)17-14-10(15(18)19)4-3-5-12(14)16-11/h3-8H,2H2,1H3,(H,18,19)

InChI Key

VLVROHYSTCNMTP-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC2=NC3=C(C=CC=C3N=C2C=C1)C(=O)O

Origin of Product

United States

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